Benzoxazolone derivatives, particularly the 2(3H)-benzoxazolone heterocycle, have emerged as a significant class of compounds in medicinal chemistry due to their ability to mimic phenol or catechol moieties in a metabolically stable form4. These compounds have been found to possess a wide range of therapeutic applications, from anti-inflammatory and analgesic agents to antipsychotic and neuroprotective anticonvulsants4. The 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one is a compound of interest within this class due to its potential biological activities and applications in various fields.
A novel class of benzo[d]oxazol-2(3H)-one derivatives, which may include the 6-iodo derivative, has been synthesized and evaluated for in vitro cytotoxicity against various cancer cell lines1. Compounds such as 6l and 6n have shown potent activity against pancreatic adenocarcinoma, while 6x has been effective against non-small cell lung carcinoma1. These findings suggest that 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one could potentially be explored for its anti-cancer properties.
The antimicrobial potential of benzoxazolone derivatives has also been investigated. For example, novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have demonstrated biological activity against Gram-positive bacteria, particularly Micrococcus luteus5. Additionally, the reactivity of 6-iodo-4H-3,1-benzoxazin-4-one with nitrogen nucleophiles has led to the synthesis of annelated quinazolinone derivatives with antimicrobial activities against various bacterial and fungal strains2. These studies indicate that 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one could be a valuable compound in the development of new antimicrobial agents.
Despite the broad spectrum of biological activities exhibited by benzoxazolone derivatives, some compounds have been found ineffective against Mycobacterium tuberculosis1. However, certain molecules within this class, such as 6h, have shown promising anti-mycobacterial activity, comparable to that of known antibiotics like ciprofloxacin1. This suggests that structural modifications, as seen in the 6-iodo derivative, could influence the activity against mycobacterial species and warrant further investigation.
The mechanism of action of benzoxazolone derivatives can vary depending on the specific compound and its target. For instance, some benzoxaborole-based benzoxazolone derivatives have been designed as selective inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological processes3. These inhibitors have been shown to be effective against certain isoforms of CA, which are associated with diseases such as cancer and neuropathic pain3. The inhibition of CA by these compounds is supported by crystallographic studies, which provide insights into their interaction with the enzyme3. However, the exact mechanism of action of 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one has not been explicitly detailed in the provided data.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5